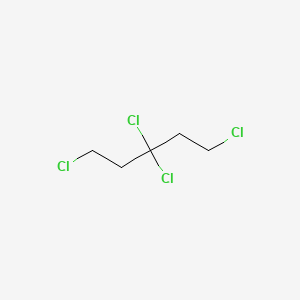
1,3,3,5-Tetrachloropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5-Tetrachloropentane is an organic compound characterized by the presence of four chlorine atoms attached to a pentane backbone
Preparation Methods
The synthesis of 1,3,3,5-tetrachloropentane typically involves the chlorination of pentane derivatives. One common method includes the use of metal carbonyls such as iron, manganese, and molybdenum carbonyls in the presence of dimethylformamide (DMF). This reaction leads to the formation of 1,3,5-trichloropentane and 1,3,5-trichloro-2-pentene as intermediates . Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
1,3,3,5-Tetrachloropentane undergoes various chemical reactions, including:
Substitution: In the presence of metal carbonyls and DMF, this compound can be converted to 1,3,5-trichloropentane and 1,3,5-trichloro-2-pentene.
Common reagents used in these reactions include iron pentacarbonyl, manganese decacarbonyl, and molybdenum hexacarbonyl. The major products formed from these reactions are typically chlorinated pentane derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other chlorinated organic compounds.
Biology: Research has explored its interactions with biological molecules, although specific applications in biology are still under investigation.
Medicine: While not directly used in medicine, its derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3,3,5-tetrachloropentane involves the formation of reactive intermediates, such as radicals, during its chemical reactions. For example, in the presence of iron pentacarbonyl and DMF, the compound forms radicals that undergo hydrogen atom cleavage and disproportionation to yield various chlorinated products . These reactions highlight the compound’s reactivity and potential for forming complex chemical structures.
Comparison with Similar Compounds
1,3,3,5-Tetrachloropentane can be compared with other chlorinated pentane derivatives, such as:
1,1,1,5-Tetrachloropentane: Undergoes similar reduction reactions but forms different products due to the position of chlorine atoms.
1,1,1,3-Tetrachloropropane: Exhibits different reactivity patterns due to its shorter carbon chain and different chlorine atom positions.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical behavior and reactivity.
Properties
CAS No. |
24616-07-7 |
|---|---|
Molecular Formula |
C5H8Cl4 |
Molecular Weight |
209.9 g/mol |
IUPAC Name |
1,3,3,5-tetrachloropentane |
InChI |
InChI=1S/C5H8Cl4/c6-3-1-5(8,9)2-4-7/h1-4H2 |
InChI Key |
AVFZURCSBSQCSO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(CCCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
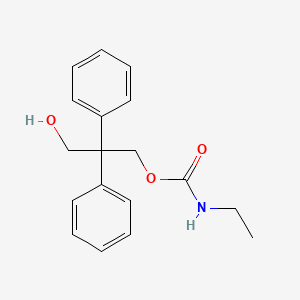
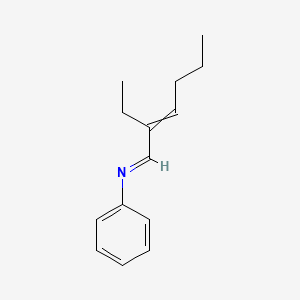
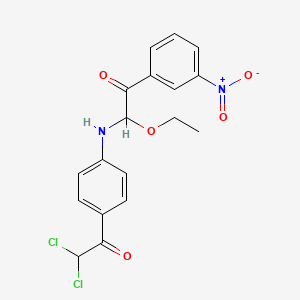
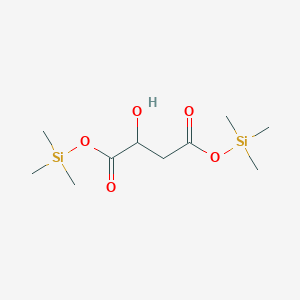
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

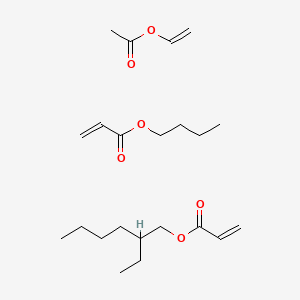

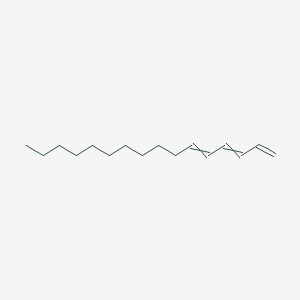
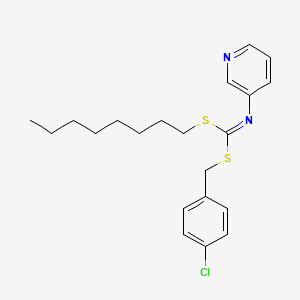
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
